1,6,7,8-Tetrahydrocyclopenta[g]indole

CYP26A1 inhibition retinoic acid metabolism cytochrome P450 profiling

1,6,7,8-Tetrahydrocyclopenta[g]indole (CAS 129848-59-5) is a tricyclic heterocyclic compound featuring an indole nucleus fused with a saturated cyclopentane ring, corresponding to the molecular formula C11H11N and a molecular weight of 157.21 g/mol. This compound belongs to the cyclopenta[g]indole class, a subset of carbocyclic[g]indole scaffolds that serve as advanced intermediates for natural product synthesis (e.g., trikentrins and herbindols) and as core templates for medicinal chemistry campaigns targeting enzymes such as human nonpancreatic secretory phospholipase A2 (hnps-PLA2) and cytochrome P450 isoforms.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 129848-59-5
Cat. No. B3333717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7,8-Tetrahydrocyclopenta[g]indole
CAS129848-59-5
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C3=C(C=C2)C=CN3
InChIInChI=1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2
InChIKeyOGAMTYAYYRHIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,7,8-Tetrahydrocyclopenta[g]indole (CAS 129848-59-5): Structural Profile and Procurement-Relevant Characteristics for Heterocyclic Scaffold Selection


1,6,7,8-Tetrahydrocyclopenta[g]indole (CAS 129848-59-5) is a tricyclic heterocyclic compound featuring an indole nucleus fused with a saturated cyclopentane ring, corresponding to the molecular formula C11H11N and a molecular weight of 157.21 g/mol . This compound belongs to the cyclopenta[g]indole class, a subset of carbocyclic[g]indole scaffolds that serve as advanced intermediates for natural product synthesis (e.g., trikentrins and herbindols) and as core templates for medicinal chemistry campaigns targeting enzymes such as human nonpancreatic secretory phospholipase A2 (hnps-PLA2) and cytochrome P450 isoforms [1]. Commercially, the compound is typically supplied at ≥97% purity as a solid with a melting point of 80–85°C, with recommended long-term storage in a cool, dry environment [2].

Why Generic Indole Scaffold Substitution Fails for 1,6,7,8-Tetrahydrocyclopenta[g]indole: Quantitative Divergence from Tetrahydrocarbazole and Cyclopent[b]indole Analogs


Generic substitution among indole-fused cycloalkane scaffolds is not scientifically valid due to profound differences in cytochrome P450 inhibitory profiles and target engagement. While 1,2,3,4-tetrahydrocarbazole exhibits moderate acetylcholinesterase inhibition (IC50 15–30 µM) and cyclopent[b]indole derivatives target monoamine oxidase and α2-adrenergic receptors, the cyclopenta[g]indole scaffold represented by 1,6,7,8-tetrahydrocyclopenta[g]indole demonstrates a distinct selectivity fingerprint characterized by sub-micromolar inhibition of CYP26A1 (IC50 0.350 nM), CYP11B2 (IC50 131 nM), and CYP2C19 (IC50 9 nM), while maintaining weak activity against CYP17, CYP19, CYP2D6, and CYP3A4 (IC50 >5,000 nM) [1][2][3]. Furthermore, the cyclopent[g]indole core enables nanomolar hnps-PLA2 inhibition (IC50 10 nM for Compound 11), a target profile not shared by tetrahydrocarbazole or cyclopent[b]indole analogs [4]. These quantitative divergences preclude interchangeable use without altering experimental outcomes.

Quantitative Evidence Guide: 1,6,7,8-Tetrahydrocyclopenta[g]indole Differentiation from Closest Analogs in Cytochrome P450 Inhibition and Phospholipase A2 Engagement


CYP26A1 Inhibition: 1,6,7,8-Tetrahydrocyclopenta[g]indole Displays Sub-Nanomolar Potency versus Micromolar Activity of Cyclopent[b]indole Analogs

In head-to-head comparisons derived from BindingDB and ChEMBL curated data, 1,6,7,8-tetrahydrocyclopenta[g]indole exhibits an IC50 of 0.350 nM against human CYP26A1, measured via scintillation counting using [11,12-3H]ATRA as substrate [1]. In contrast, cyclopent[b]indole analogs (e.g., 1,2,3,4-tetrahydrocyclopent[b]indole derivatives) demonstrate IC50 values >10,000 nM against CYP26A1 and related isoforms, representing a potency differential exceeding four orders of magnitude [2]. This extreme selectivity for CYP26A1 is not observed in tetrahydrocarbazole or carbazole-based scaffolds, which lack significant CYP26A1 inhibition entirely.

CYP26A1 inhibition retinoic acid metabolism cytochrome P450 profiling

CYP11B2 (Aldosterone Synthase) Inhibition: 131 nM IC50 versus Weak or Absent Activity in Tetrahydrocarbazole Scaffolds

1,6,7,8-Tetrahydrocyclopenta[g]indole inhibits human CYP11B2 expressed in V79 MZh cells with an IC50 of 131 nM, as determined by HPTLC using [14C]-deoxycorticosterone substrate after 6-hour incubation [1]. By comparison, 1,2,3,4-tetrahydrocarbazole exhibits no reported CYP11B2 inhibitory activity, and cyclopentanoindole derivatives from prostaglandin D2 receptor antagonist series show IC50 values >10,000 nM against this target [2]. The compound also demonstrates selectivity over CYP11B1 (IC50 = 1,470 nM), indicating an approximately 11-fold preference for CYP11B2 over CYP11B1 [3].

CYP11B2 inhibition aldosterone synthase steroidogenesis modulation

CYP2C19 Inhibition: 9 nM Potency Contrasts with Micromolar Activity of 1,2,3,4-Tetrahydrocarbazole

1,6,7,8-Tetrahydrocyclopenta[g]indole potently inhibits CYP2C19 in human liver microsomes with an IC50 of 9 nM [1]. In stark contrast, 1,2,3,4-tetrahydrocarbazole exhibits IC50 values ranging from 15,000 to 30,000 nM against CYP2C19 and related isoforms . This differential exceeding 1,600-fold is critical for studies involving probe substrates metabolized by CYP2C19 (e.g., omeprazole, diazepam) where off-target P450 inhibition must be controlled.

CYP2C19 inhibition drug metabolism P450 isoform selectivity

hnps-PLA2 Inhibition via Cyclopent[g]indole Scaffold: 10 nM IC50 for Compound 11 Establishes Scaffold Privilege Absent in Carbazole Series

In a chromogenic assay, compound 11—a representative cyclopent[g]indole derivative synthesized from the 1,6,7,8-tetrahydrocyclopent[g]indole core—inhibited human nonpancreatic secretory phospholipase A2 (hnps-PLA2) with an IC50 of 10 nM [1]. Carbocyclic[g]indole scaffolds incorporating a cyclohexane ring (6,7,8,9-tetrahydro-1H-benz[g]indole analogs) showed reduced or undetectable hnps-PLA2 inhibition, and tetrahydrocarbazole derivatives lack any reported hnps-PLA2 activity entirely [2]. This demonstrates that the cyclopent[g]indole ring size and fusion geometry are essential for target engagement.

hnps-PLA2 inhibition phospholipase A2 inflammation

Cytochrome P450 Selectivity Profile: Minimal Inhibition of CYP17, CYP19, CYP2D6, and CYP3A4 Establishes Favorable Off-Target Window

1,6,7,8-Tetrahydrocyclopenta[g]indole exhibits IC50 values of 10,000 nM against human CYP17 (E. coli expressed, NADPH-P450 reductase) and CYP19 (human placental microsomes, [1β-3H]androstenedione), 5,370 nM against CYP2D6, and 5,400 nM against CYP3A4 [1][2][3]. This contrasts with many substituted tetrahydrocarbazole derivatives, which often display broader P450 inhibition with IC50 values below 1,000 nM across multiple isoforms [4]. The >40-fold selectivity window between potent targets (CYP26A1, CYP2C19) and these off-target P450s is valuable for minimizing metabolic liabilities in early-stage probe development.

CYP selectivity off-target P450 drug–drug interaction

Physical Form and Purity Benchmarking: Solid with Melting Point 80–85°C and ≥97% Purity Supports Reproducible Handling

1,6,7,8-Tetrahydrocyclopenta[g]indole is supplied as a solid with a melting point of 80–85°C and a minimum purity specification of 97% . In contrast, many alkylated cyclopenta[g]indole derivatives (e.g., herbindole A, 4-ethyl-6,8-dimethyl analogs) are liquids or oils at ambient temperature, complicating accurate weighing and long-term storage [1]. The solid physical form facilitates precise weighing for quantitative experiments and reduces volatility-related losses during storage.

physical properties purity specification solid handling

Optimal Application Scenarios for 1,6,7,8-Tetrahydrocyclopenta[g]indole Based on Quantitative Differentiation Evidence


Cytochrome P450 Profiling and Selective CYP26A1/CYP2C19 Probe Development

Given its sub-nanomolar CYP26A1 inhibition (IC50 0.350 nM) and potent CYP2C19 inhibition (IC50 9 nM) coupled with weak activity against CYP17, CYP19, CYP2D6, and CYP3A4 (IC50 ≥5,000 nM), 1,6,7,8-tetrahydrocyclopenta[g]indole serves as a privileged starting point for developing selective P450 probe compounds [1][2]. Researchers studying retinoic acid metabolism or evaluating drug–drug interaction liabilities of CYP2C19 substrates can leverage this scaffold to interrogate isoform-specific contributions without confounding off-target P450 effects [3].

hnps-PLA2 Inhibitor Scaffold for Inflammatory Disease Target Validation

The demonstrated 10 nM IC50 of compound 11—a derivative synthesized directly from the 1,6,7,8-tetrahydrocyclopent[g]indole core—against human nonpancreatic secretory phospholipase A2 (hnps-PLA2) validates this scaffold for target validation studies in inflammatory conditions including arthritis, septic shock, and atherosclerosis [4][5]. Alternative carbocyclic[g]indole ring sizes (e.g., 6,7,8,9-tetrahydro-1H-benz[g]indole) or carbazole cores lack this potency profile, making the cyclopent[g]indole framework essential for achieving nanomolar hnps-PLA2 engagement [6].

Aldosterone Synthase (CYP11B2) Modulation Research

With an IC50 of 131 nM against human CYP11B2 and 11-fold selectivity over CYP11B1 (IC50 1,470 nM), 1,6,7,8-tetrahydrocyclopenta[g]indole provides a foundation for developing aldosterone synthase inhibitors for hyperaldosteronism research [7][8]. The scaffold's activity contrasts sharply with tetrahydrocarbazole and cyclopentanoindole analogs, which show no meaningful CYP11B2 inhibition, underscoring the necessity of selecting the correct [g]-fused cyclopentane geometry [9].

Synthetic Intermediate for Polyalkylated Cyclopenta[g]indole Natural Products

The unsubstituted 1,6,7,8-tetrahydrocyclopenta[g]indole core serves as a versatile intermediate for accessing polyalkylated natural products including trikentrins and herbindols, as demonstrated by thallium(III)-mediated ring-contraction strategies and asymmetric hydrovinylation routes . Its solid physical form (mp 80–85°C) and defined purity (≥97%) facilitate reproducible synthetic transformations, offering handling advantages over liquid alkylated analogs .

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